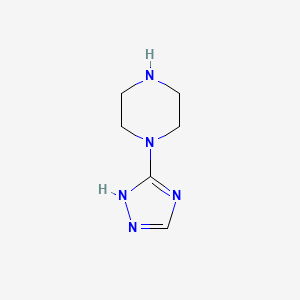

1-(1H-1,2,4-triazol-5-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(1H-1,2,4-triazol-5-yl)piperazine" is a chemical structure that is part of a broader class of compounds featuring the 1,2,4-triazole ring fused with a piperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its potential biological activities, including antagonist activity against 5-HT2 receptors, antihypertensive and diuretic effects, and antimicrobial properties .

Synthesis Analysis

The synthesis of derivatives related to "1-(1H-1,2,4-triazol-5-yl)piperazine" often involves multi-step reactions starting from basic building blocks such as acetylfuran, aromatic aldehydes, and piperazine or its derivatives. For instance, the synthesis of 1,2,4-triazine derivatives includes Claisen-Schmidt condensation followed by cyclization and Mannich's reaction . Another example is the synthesis of 1H-indazole derivatives, which are synthesized through a simple and efficient process characterized by spectral analysis . These synthetic routes are crucial for creating compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of compounds in this class typically includes a piperazine ring, which can adopt a chair conformation, and a 1,2,4-triazole or related heterocycle. The orientation of substituents on these rings can significantly influence the biological activity of the compounds. For example, the crystal structure of a related compound shows a chair-shaped piperazine ring and a planar triazole ring with perpendicular phenyl substituents .

Chemical Reactions Analysis

The chemical reactivity of "1-(1H-1,2,4-triazol-5-yl)piperazine" derivatives is influenced by the presence of the triazole and piperazine rings. These structures can participate in various chemical reactions, including cyclocondensation and click chemistry, to yield novel compounds with potential biological activities . The triazole ring, in particular, can be a critical functional group for the activity of the compounds, as seen in the synthesis of soluble epoxide hydrolase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(1H-1,2,4-triazol-5-yl)piperazine" derivatives are determined by their molecular structure. These properties include solubility, crystallinity, and the ability to form intermolecular hydrogen bonds, which can affect their biological activity and pharmacokinetic profile. For example, weak intermolecular C—H⋯O hydrogen bonding is observed in the crystal structure of a related compound . Additionally, the substitution of phenyl groups has been found important for reducing clearance and improving oral exposure of triazine derivatives .

Scientific Research Applications

Anti-Cancer Activity

- Heterocyclic compounds derived from 1-(1H-1,2,4-triazol-5-yl)piperazine have shown potential in anti-bone cancer activity. A study explored a specific derivative's synthesis and evaluated its in vitro anticancer activities against human bone cancer cell lines, also utilizing molecular docking to study potential antiviral activity (Lv et al., 2019).

- Another study synthesized 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group, which exhibited significant inhibitory activity against tumor cells (Ding et al., 2016).

- DNA-directed alkylating agents with 1,2,4-triazolo-piperazine derivatives were investigated for DNA affinity and antitumor activity, showing potential in this area (Al-Soud & Al-Masoudi, 2004).

Antimicrobial and Antitubercular Activities

- Some novel 1,2,4-triazole derivatives, including those with a piperazine component, have been synthesized and shown to have antimicrobial activities, with certain compounds exhibiting good or moderate activities against various microorganisms (Bektaş et al., 2007).

- Compounds combining triazoles, piperazin-1-yl, and benzo[d]isoxazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains. Some derivatives showed moderate to good efficacy (Naidu et al., 2016).

Synthesis and Structural Studies

- Various studies have been conducted on the synthesis and structural characterization of 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives. These studies often involve X-ray crystallography and other analytical techniques to determine molecular structure and interactions (Al-Abdullah et al., 2012).

Antifungal Agents

- Some 1,2,4-triazines, which incorporate 1,2,3-triazole and piperidine or piperazine rings, were synthesized and evaluated for their antifungal activity. One compound in particular was found to be equipotent to miconazole against several fungal strains (Sangshetti & Shinde, 2010).

Other Applications

- A variety of other studies have explored additional applications of 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives in areas such as antibacterial activity, enzyme inhibition, and molecular docking studies to predict interactions with biological targets (Mekky et al., 2020).

Future Directions

1,2,4-Triazole derivatives, including 1-(1H-1,2,4-triazol-5-yl)piperazine, continue to be an area of interest in medicinal chemistry due to their various biological activities . Future research may focus on exploring their potential uses in pharmaceutical applications, as well as improving their synthesis methods .

properties

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWXOGAYHSEQKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622619 |

Source

|

| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,2,4-triazol-5-yl)piperazine | |

CAS RN |

74964-11-7 |

Source

|

| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)